Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane
Description
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane (CAS: 133560-57-3) is a silicon-containing heterocyclic compound with the IUPAC name 3-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole. Its molecular formula is C₁₁H₂₂N₂O₂Si, and it features a 3-methylpyrazole ring linked via a methoxyethyl spacer to a trimethylsilyl group. Key physicochemical properties include:
- Hydrogen bond donors: 0
- Hydrogen bond acceptors: 2
- Rotatable bonds: 5
- Topological polar surface area (TPSA): 27 Ų
- Molecular weight: 254.39 g/mol .
The compound is widely used as a protecting group in organic synthesis, particularly for stabilizing reactive intermediates in pharmaceutical manufacturing, such as in the synthesis of Tofacitinib citrate intermediates .
Properties
Molecular Formula |
C10H20N2OSi |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C10H20N2OSi/c1-10-5-6-12(11-10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3 |
InChI Key |
SDYONBPAYLFSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane typically involves the reaction of 3-methylpyrazole with a suitable silane reagent. One common method is the reaction of 3-methylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced silane derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
(a) Trimethyl-[2-[[4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methoxy]ethyl]silane
- Structure : Differs by a 4-nitrophenylthio substituent at the pyrazole’s 4-position.
- Synthesis: Prepared via Fe/NH₄Cl reduction of nitro groups in ethanol/water .
- Application : Intermediate in synthesizing aniline derivatives for drug discovery.
(b) Trimethyl-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
(c) 2-Methyl-5-nitro-1-[2-[phenyl(pyrazine-2-yl)methoxy]ethyl]-1H-imidazole
- Structure : Replaces pyrazole with imidazole and adds a nitro group and pyrazine-phenylmethoxy chain.
- Application : Antibacterial agent targeting Gram-positive pathogens .
Physicochemical Properties
Key Observations :
- Polarity : The parent compound has the lowest TPSA (27 Ų) due to minimal polar groups, whereas analogues with nitro or boronate substituents exhibit higher polarity.
- Flexibility : Increased rotatable bonds in analogues correlate with enhanced conformational flexibility, impacting binding interactions in biological systems.
Research Findings and Trends
Recent studies highlight the versatility of silyl-protected pyrazoles in medicinal chemistry:
- Drug Development : The parent compound’s stability under acidic conditions makes it ideal for multi-step syntheses .
- Boronated Derivatives : Emerging as tools for targeted drug delivery via bioorthogonal chemistry .
- Antimicrobial Resistance: Imidazole analogues show promise against drug-resistant Pseudomonas aeruginosa .
Biological Activity
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trimethylsilyl group attached to a 3-methylpyrazole moiety through an ether linkage. This unique structure enhances its lipophilicity, thereby improving its bioavailability and interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced nitric oxide production significantly, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function.
- Lipophilicity : The trimethylsilyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Interaction with Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, although further research is needed to elucidate these interactions fully .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound exhibits unique properties due to the methyl group on the pyrazole ring. This modification affects its reactivity and interaction with biological targets compared to other pyrazole derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Trimethyl-[2-[(3-chloropyrazol-1-yl)methoxy]ethyl]silane | Moderate | Low |
| Trimethyl-[2-[(3-bromopyrazol-1-yl)methoxy]ethyl]silane | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
